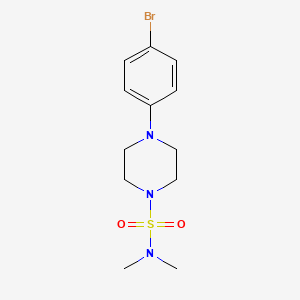

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (abbreviated as 4-BDPPS) is an organic compound belonging to the class of piperazines. It is a derivative of piperazine, a heterocyclic aromatic compound, and is composed of four atoms of bromine, one atom of nitrogen, two atoms of methyl, one atom of sulfur, and one atom of oxygen. 4-BDPPS is a versatile compound with various applications in scientific research, including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new drugs.

Applications De Recherche Scientifique

Application in Organic Chemistry

Field

Application Summary

4-Bromophenyl isocyanate, a compound with a similar structure, is used in the synthesis of mixed bisamide derivative and monoamide product .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it’s common in organic chemistry to use these types of compounds in various synthetic routes, often involving reactions under controlled conditions.

Results or Outcomes

The outcomes of these reactions typically result in the formation of new compounds, which can be used in further reactions or have potential applications in various fields. The specific results or quantitative data were not provided in the source .

Application in Medicinal Chemistry

Field

Application Summary

A compound with a similar structure, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, has been synthesized .

Method of Application

This compound was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Results or Outcomes

The novel racemic secondary alcohol was successfully synthesized. All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

Application in Material Science

Field

Application Summary

Tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) are used to create two novel porous organic polymers, POP-1 and POP-2 .

Method of Application

Sonogashira–Hagihara coupling reactions of these monomers result in the formation of the polymers .

Results or Outcomes

These materials show high thermal stability and comparable specific surface areas with Brunauer–Emmer–Teller surface areas of up to 983 m² g⁻¹, and total pore volumes of up to 0.81 cm³ g⁻¹ (POP-1) . They also show moderate carbon dioxide uptakes of up to 1.92 mmol g⁻¹ (8.45 wt%) at 273 K and 1.03 bar, and 1.12 mmol g⁻¹ (4.93 wt%) at 298 K and 1.01 bar (POP-1) .

Application in Photocatalysis

Field

Application Summary

A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .

Method of Application

The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co²⁺ .

Results or Outcomes

All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO₂ reduction under visible-light irradiation without another sacrificial reagent but only H₂O . The total quantity of CO product was 263.2 μmol g⁻¹ after 10 h of irradiation .

Application in Liquid Crystal Polymers

Field

Application Summary

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is a new key intermediate in the synthesis of heterocyclic liquid crystals . It’s used to derive new comb-shaped methacrylate oligomers .

Method of Application

The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

Results or Outcomes

These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) . They represent promising competitors with ceramics, composites, and other plastics for hard materials .

Application in Neurotoxicity Studies

Field

Application Summary

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied for its neurotoxic potentials .

Method of Application

The study investigated the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Results or Outcomes

The specific results or quantitative data were not provided in the source . However, such studies are crucial in understanding the potential impacts of new compounds on neurological functions.

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVIMFUCLSDOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681472 |

Source

|

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

CAS RN |

1226808-59-8 |

Source

|

| Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)